

What are the anti-inflammatory properties of HDL?

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High-Density Lipoprotein (HDL): A Comprehensive Technical Guide to its Anti-inflammatory Properties

Introduction

High-Density Lipoprotein (HDL) is a class of lipoproteins that plays a pivotal role in reverse cholesterol transport, the process of transporting cholesterol from peripheral tissues back to the liver. Beyond this well-established function, a growing body of evidence has solidified the role of HDL as a key modulator of inflammatory processes, particularly in the context of atherosclerosis and other inflammatory diseases.[1] This technical guide provides an in-depth exploration of the anti-inflammatory properties of HDL, intended for researchers, scientists, and drug development professionals. The guide will delve into the molecular mechanisms, present quantitative data on HDL's efficacy, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

The anti-inflammatory capacity of HDL is a multifaceted process involving various components of the HDL particle, including apolipoproteins (ApoA-I), enzymes (Paraoxonase-1), and bioactive lipids (sphingosine-1-phosphate). These components act on multiple cell types, primarily endothelial cells and leukocytes, to suppress inflammatory responses. The key anti-inflammatory functions of HDL that will be discussed in this guide include:

- Inhibition of endothelial cell adhesion molecule expression: Reducing the recruitment of leukocytes to the vessel wall.

- Modulation of cytokine and chemokine production: Dampening the pro-inflammatory signaling cascade.
- Inhibition of monocyte activation and migration: Directly impacting the function of key immune cells.
- Antioxidant activities: Neutralizing pro-inflammatory oxidized lipids.

This guide aims to provide a comprehensive resource for understanding and investigating the anti-inflammatory properties of HDL, with a focus on the technical details required for advanced research and therapeutic development.

I. Inhibition of Endothelial Cell Adhesion Molecule Expression

A critical early event in the inflammatory cascade, particularly in atherogenesis, is the adhesion of leukocytes to the vascular endothelium. This process is mediated by the expression of adhesion molecules on the endothelial cell surface, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin.[2] HDL has been shown to potently inhibit the cytokine-induced expression of these adhesion molecules, thereby reducing the recruitment of monocytes and other leukocytes to the site of inflammation.[3][4]

A. Molecular Mechanisms

HDL's inhibitory effect on adhesion molecule expression is mediated through several interconnected signaling pathways. A primary mechanism involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF- κ B), a master regulator of inflammatory gene expression.[5] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF- α), typically activate the IKK complex, which then phosphorylates I κ B α , leading to its ubiquitination and degradation. This frees NF- κ B (p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of genes encoding adhesion molecules.

HDL, through its associated bioactive lipids like sphingosine-1-phosphate (S1P) and lysosulfatide, can activate the protein kinase Akt (Protein Kinase B).[5] Activated Akt, in turn, can interfere with the NF- κ B signaling cascade, leading to a reduction in the nuclear

translocation of NF- κ B and subsequent suppression of VCAM-1, ICAM-1, and E-selectin gene expression.[5]

B. Quantitative Data on HDL-Mediated Inhibition of Adhesion Molecule Expression

The inhibitory effect of HDL on adhesion molecule expression is concentration-dependent. The following table summarizes quantitative data from in vitro studies.

HDL Preparation	Cell Type	Inflammatory Stimulus	Adhesion Molecule	Concentration	% Inhibition (Mean \pm SEM)	Reference
HDL2	HUVEC	TNF- α	VCAM-1	4 μ mol/L apoA-I	39.8 \pm 5.7	[3]
HDL3	HUVEC	TNF- α	VCAM-1	4 μ mol/L apoA-I	58.6 \pm 5.4	[3]
HDL2	HUVEC	TNF- α	VCAM-1	8 μ mol/L apoA-I	46.2 \pm 8.0	[3]
HDL3	HUVEC	TNF- α	VCAM-1	8 μ mol/L apoA-I	71.4 \pm 5.8	[3]
Reconstituted HDL (ApoA-I)	HUVEC	TNF- α	VCAM-1	1.0 mg/mL	~50	[6]
Reconstituted HDL (ApoA-II)	HUVEC	TNF- α	VCAM-1	1.0 mg/mL	~45	[6]

C. Experimental Protocol: In Vitro Endothelial Cell Adhesion Molecule Expression Assay

This protocol outlines a typical in vitro experiment to quantify the inhibitory effect of HDL on cytokine-induced VCAM-1 expression on human umbilical vein endothelial cells (HUVECs).

1. Cell Culture:

- Culture HUVECs in endothelial growth medium (EGM) supplemented with growth factors and 10% fetal bovine serum (FBS) in a humidified incubator at 37°C and 5% CO₂.
- Seed HUVECs into 96-well plates and grow to confluence.

2. HDL Preparation and Incubation:

- Isolate HDL from human plasma by sequential ultracentrifugation.
- Prepare reconstituted HDL (rHDL) with specific apolipoproteins (e.g., ApoA-I) and phospholipids as required.
- Pre-incubate confluent HUVEC monolayers with varying concentrations of HDL or rHDL in EGM for a specified period (e.g., 16-24 hours).

3. Inflammatory Stimulation:

- After pre-incubation, remove the HDL-containing medium and wash the cells with phosphate-buffered saline (PBS).
- Add fresh EGM containing a pro-inflammatory stimulus, such as TNF- α (e.g., 10 ng/mL), to the HUVECs.
- Incubate for an appropriate duration to induce adhesion molecule expression (e.g., 4-6 hours for VCAM-1).

4. Quantification of VCAM-1 Expression:

- Fix the HUVECs with a suitable fixative (e.g., 1% paraformaldehyde).
- Block non-specific binding sites with a blocking buffer (e.g., 1% bovine serum albumin in PBS).
- Incubate the cells with a primary antibody specific for human VCAM-1.

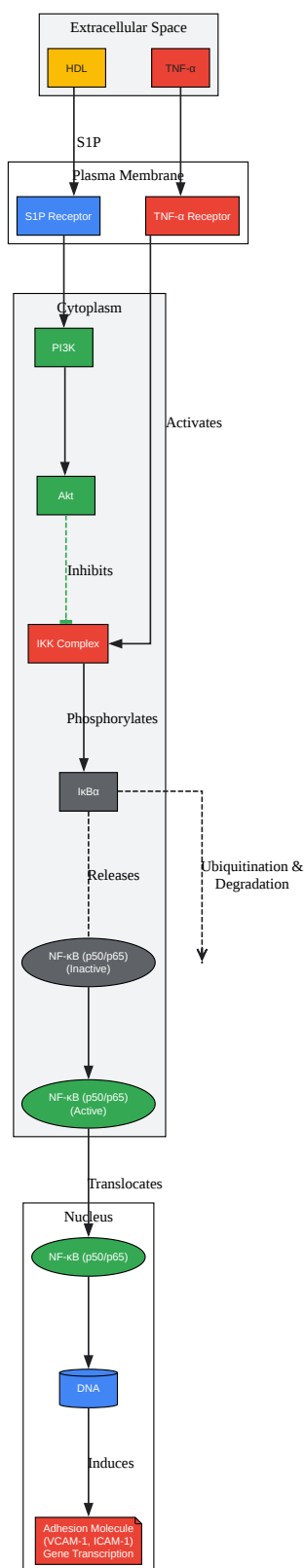
- Wash the cells and incubate with a secondary antibody conjugated to a fluorescent marker (e.g., FITC) or an enzyme (e.g., horseradish peroxidase for colorimetric detection).
- Quantify the expression of VCAM-1 using a fluorescence plate reader, flow cytometer, or by measuring absorbance in a colorimetric assay.

5. Data Analysis:

- Express the data as a percentage of the cytokine-induced expression in the absence of HDL.
- Calculate the concentration-dependent inhibition and determine the IC₅₀ value if possible.

D. Signaling Pathway Visualization

The following diagram illustrates the HDL-mediated inhibition of the NF- κ B signaling pathway in endothelial cells.



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HDL-mediated inhibition of the NF-κB pathway in endothelial cells.

II. Modulation of Macrophage Inflammatory Responses

Macrophages are key players in the innate immune system and play a central role in the chronic inflammation associated with atherosclerosis. Activated macrophages release a plethora of pro-inflammatory cytokines and chemokines, contributing to the progression of atherosclerotic plaques. HDL and its components can modulate macrophage function to create a more anti-inflammatory phenotype.

A. Molecular Mechanisms

HDL exerts its anti-inflammatory effects on macrophages through at least two distinct, yet potentially overlapping, mechanisms:

1. Induction of Activating Transcription Factor 3 (ATF3): HDL, including reconstituted HDL (rHDL), has been shown to induce the expression of ATF3 in macrophages.[7][8] ATF3 is a transcriptional repressor that acts as a negative feedback regulator of Toll-like receptor (TLR) signaling.[1] Upon stimulation of TLRs (e.g., by lipopolysaccharide - LPS), a signaling cascade is initiated that leads to the activation of transcription factors like NF- κ B and AP-1, resulting in the production of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-12. By inducing ATF3, HDL promotes the binding of this repressor to the promoters of these pro-inflammatory genes, thereby inhibiting their transcription.[7] This mechanism appears to be independent of cholesterol efflux.[1]

2. Cholesterol Efflux and Lipid Raft Modulation: The canonical function of HDL in reverse cholesterol transport also contributes to its anti-inflammatory properties. Macrophage activation by stimuli like LPS involves the translocation of TLR4 to specialized membrane microdomains called lipid rafts.[9] These rafts are enriched in cholesterol and are essential for efficient signal transduction. By promoting cholesterol efflux from macrophages via transporters like ABCA1 and ABCG1, HDL disrupts the integrity of lipid rafts. This disorganization of lipid rafts can impair TLR4 signaling and subsequent cytokine production.

B. Quantitative Data on HDL-Mediated Inhibition of Cytokine Production

The following table summarizes quantitative data on the inhibitory effect of HDL on pro-inflammatory cytokine production by macrophages.

HDL Preparation	Cell Type	Inflammatory Stimulus	Cytokine	Concentration	% Inhibition	Reference
Reconstituted HDL	Murine BMDM	LPS (100 ng/mL)	IL-6	2 mg/mL	~75%	[10]
Reconstituted HDL	Murine BMDM	CpG (100 nM)	IL-6	2 mg/mL	~80%	[10]
Reconstituted HDL	Murine BMDM	Pam3CSK 4 (50 ng/mL)	IL-6	2 mg/mL	~60%	[10]
Native HDL	Human Monocytes	M. tuberculosis	TNF- α	50 μ g/mL	~60%	[11]
Native HDL	Human Monocytes	M. tuberculosis	IL-6	50 μ g/mL	~50%	[11]

BMDM: Bone Marrow-Derived Macrophages

C. Experimental Protocol: In Vitro Macrophage Cytokine Production Assay

This protocol describes a general method for assessing the effect of HDL on cytokine production by macrophages in vitro.

1. Macrophage Culture and Differentiation:

- Isolate primary macrophages (e.g., murine bone marrow-derived macrophages or human peripheral blood mononuclear cell-derived macrophages).

- Culture and differentiate the cells in appropriate medium containing growth factors (e.g., M-CSF for BMDMs).
- Alternatively, use a macrophage-like cell line such as THP-1, which can be differentiated into macrophages with phorbol 12-myristate 13-acetate (PMA).

2. HDL Treatment and Inflammatory Challenge:

- Plate the differentiated macrophages in multi-well plates.
- Pre-treat the cells with various concentrations of HDL or rHDL for a specified time (e.g., 6-24 hours).
- After pre-treatment, stimulate the macrophages with a TLR agonist, such as LPS (for TLR4), CpG DNA (for TLR9), or Pam3CSK4 (for TLR2/1).

3. Cytokine Measurement:

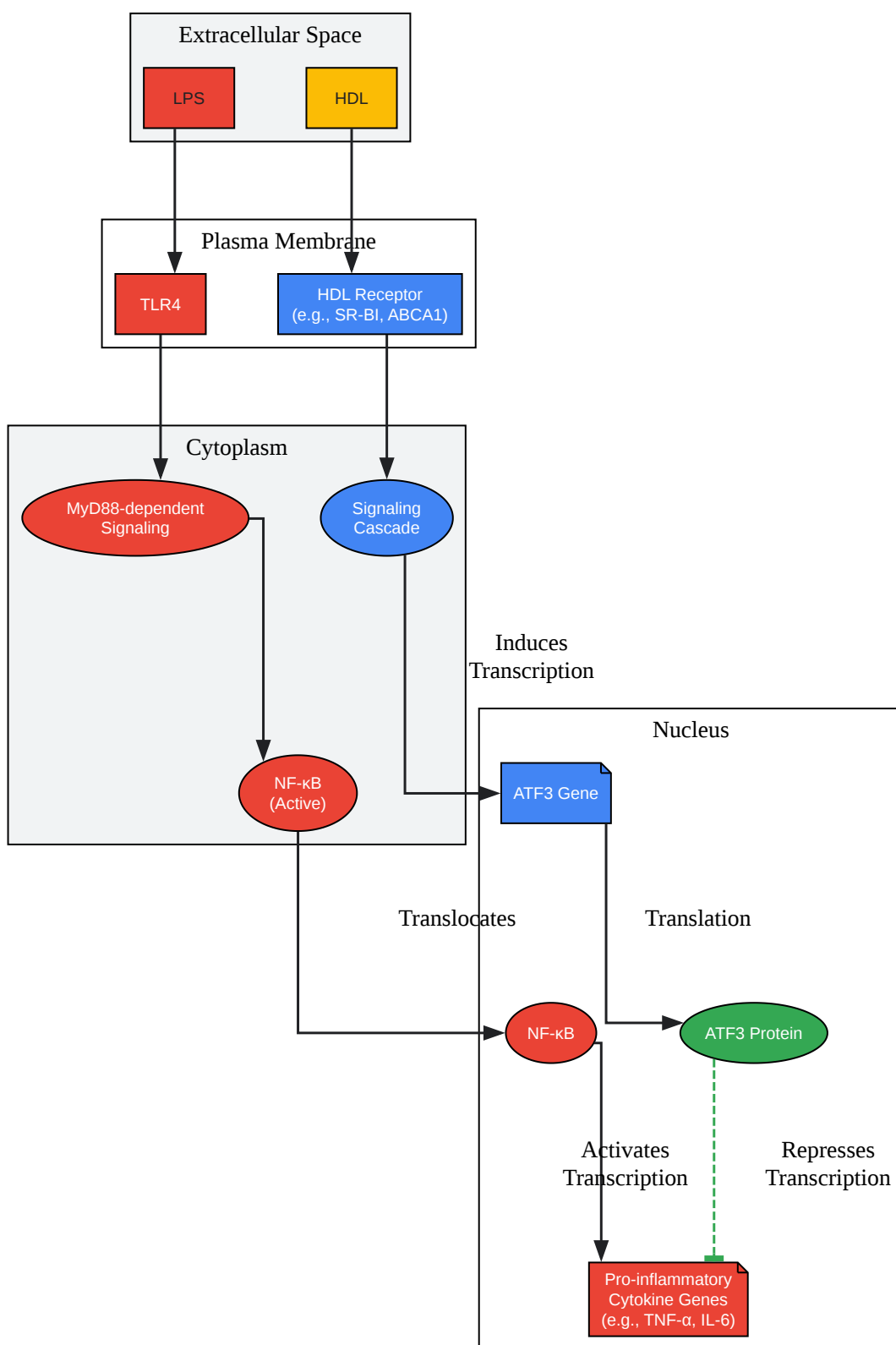
- After the desired stimulation period (e.g., 4-24 hours), collect the cell culture supernatants.
- Measure the concentrations of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-12p40) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit specific for the cytokine of interest.
- Alternatively, use a multiplex bead-based assay to measure multiple cytokines simultaneously.

4. Data Analysis:

- Normalize cytokine concentrations to the total protein content of the cells in each well.
- Express the results as a percentage of the cytokine production in stimulated cells without HDL pre-treatment.

D. Signaling Pathway Visualization

The following diagram illustrates the HDL-mediated induction of ATF3 and subsequent repression of TLR-induced pro-inflammatory cytokine gene transcription in macrophages.



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HDL-mediated induction of ATF3 in macrophages.

III. Direct Effects on Monocyte Function

Beyond modulating endothelial cells and macrophages, HDL can directly interact with monocytes to suppress their inflammatory activation and subsequent migration into tissues. This is a crucial aspect of its anti-atherogenic properties, as monocyte infiltration into the arterial wall is a hallmark of early atherosclerosis.

A. Molecular Mechanisms

HDL and its primary protein component, apolipoprotein A-I (ApoA-I), inhibit monocyte activation and adhesion through mechanisms that are, at least in part, dependent on cholesterol efflux. The key molecular events include:

- **Inhibition of CD11b Activation:** HDL and ApoA-I can reduce the activation of the integrin CD11b (also known as Mac-1 or CR3) on the surface of monocytes.^[12] CD11b is essential for the firm adhesion of monocytes to the endothelium. This inhibitory effect of ApoA-I is mediated by the ATP-binding cassette transporter A1 (ABCA1), which facilitates cholesterol efflux from the monocyte. By reducing cellular cholesterol, particularly within lipid rafts, the signaling platforms for integrin activation are disrupted.
- **Modulation of Chemotaxis:** HDL can inhibit the migration of monocytes in response to chemoattractants like monocyte chemoattractant protein-1 (MCP-1) and oxidized LDL. This effect is partly attributed to the enzymes carried by HDL, such as paraoxonase-1 (PON1) and platelet-activating factor acetylhydrolase (PAF-AH), which can degrade pro-inflammatory oxidized lipids that act as chemoattractants.

B. Quantitative Data on HDL-Mediated Inhibition of Monocyte Function

The following table presents quantitative data on the direct effects of HDL on monocyte function.

HDL/Component	Cell Type	Function Measured	Agonist	Concentration	% Inhibition	Reference
HDL	Human Monocytes	CD11b Activation	PMA	50 µg/mL	~60%	[13]
ApoA-I	Human Monocytes	CD11b Activation	PMA	10 µg/mL	~50%	[13]
HDL	Human Monocytes	Adhesion to HUVEC	PMA	50 µg/mL	~40%	[13]
ApoA-I	Human Monocytes	Adhesion to HUVEC	PMA	10 µg/mL	~35%	[13]

C. Experimental Protocol: Monocyte Adhesion Assay

This protocol outlines a method to assess the effect of HDL on monocyte adhesion to an endothelial cell monolayer under flow conditions, which more closely mimics the physiological environment.

1. Cell Culture:

- Culture human umbilical vein endothelial cells (HUVECs) to confluence in flow chambers or on plates suitable for flow experiments.
- Isolate human primary monocytes from peripheral blood.

2. Monocyte Labeling and HDL Treatment:

- Label the monocytes with a fluorescent dye (e.g., Calcein-AM).
- Incubate the fluorescently labeled monocytes with or without HDL or ApoA-I at various concentrations for a specified period.

3. Endothelial Cell Activation:

- Treat the confluent HUVEC monolayer with a pro-inflammatory stimulus, such as TNF- α , to induce the expression of adhesion molecules.

4. Monocyte Perfusion and Adhesion Quantification:

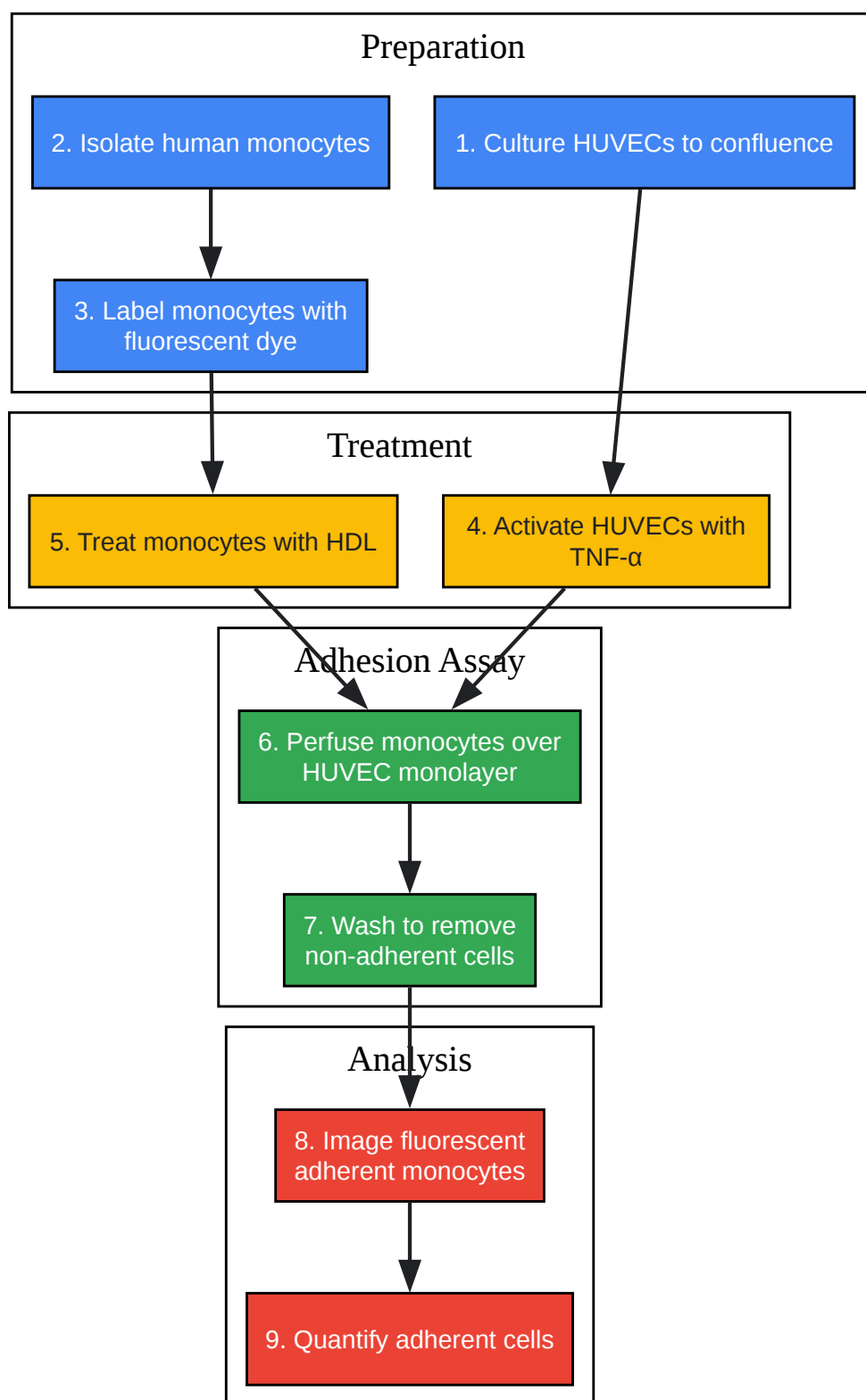
- Perfuse the HDL-treated or untreated monocytes over the activated HUVEC monolayer at a defined shear stress using a syringe pump.
- After the perfusion, gently wash the monolayer to remove non-adherent monocytes.
- Capture images of the adherent fluorescent monocytes using a fluorescence microscope.
- Quantify the number of adherent monocytes per field of view using image analysis software.

5. Data Analysis:

- Calculate the average number of adherent monocytes per unit area for each condition.
- Express the results as a percentage of monocyte adhesion in the absence of HDL treatment.

D. Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for a monocyte adhesion assay.



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Workflow for a monocyte adhesion assay.

IV. Antioxidant Properties of HDL

The oxidation of low-density lipoprotein (LDL) is a key initiating event in the development of atherosclerosis, as oxidized LDL is pro-inflammatory and readily taken up by macrophages to form foam cells. HDL possesses significant antioxidant properties, thereby protecting LDL from oxidative modification and mitigating a major trigger of vascular inflammation.

A. Molecular Mechanisms

The antioxidant capacity of HDL is attributed to several of its components, most notably the enzyme paraoxonase-1 (PON1).

- **Paraoxonase-1 (PON1):** PON1 is an esterase that is almost exclusively associated with HDL in the circulation.^[14] It has the ability to hydrolyze oxidized lipids, such as lipid hydroperoxides and oxidized phospholipids, in LDL and other lipoproteins.^[15] By degrading these pro-inflammatory molecules, PON1 prevents the accumulation of oxidized LDL and the subsequent inflammatory response. The activity of PON1 is a key determinant of the antioxidant function of HDL.
- **Apolipoprotein A-I (ApoA-I):** ApoA-I, the major protein component of HDL, also has intrinsic antioxidant properties. It can reduce and remove lipid hydroperoxides from LDL through a process involving the transfer of oxidized lipids from LDL to HDL, where they can be detoxified by enzymes like PON1 or transported to the liver for catabolism.

B. Quantitative Data on HDL Antioxidant Function

Assessing the antioxidant function of HDL can be done through various assays. The HDL inflammatory index is a functional assay that measures the ability of HDL to prevent the pro-inflammatory effects of oxidized LDL on endothelial cells. A lower index indicates better antioxidant and anti-inflammatory function.

Population	HDL Inflammatory Index (Mean \pm SD)	p-value vs. Controls	Reference
Control Subjects	0.70 \pm 0.19	-	^[16]
Type 2 Diabetes Patients	1.42 \pm 0.29	< 0.001	^[16]

C. Experimental Protocol: Paraoxonase-1 (PON1) Activity Assay

This protocol describes a common method for measuring the arylesterase activity of PON1 in serum or on isolated HDL, using phenylacetate as a substrate.

1. Sample Preparation:

- Use serum samples or HDL isolated by ultracentrifugation.
- If using serum, dilute appropriately in assay buffer.

2. Assay Procedure:

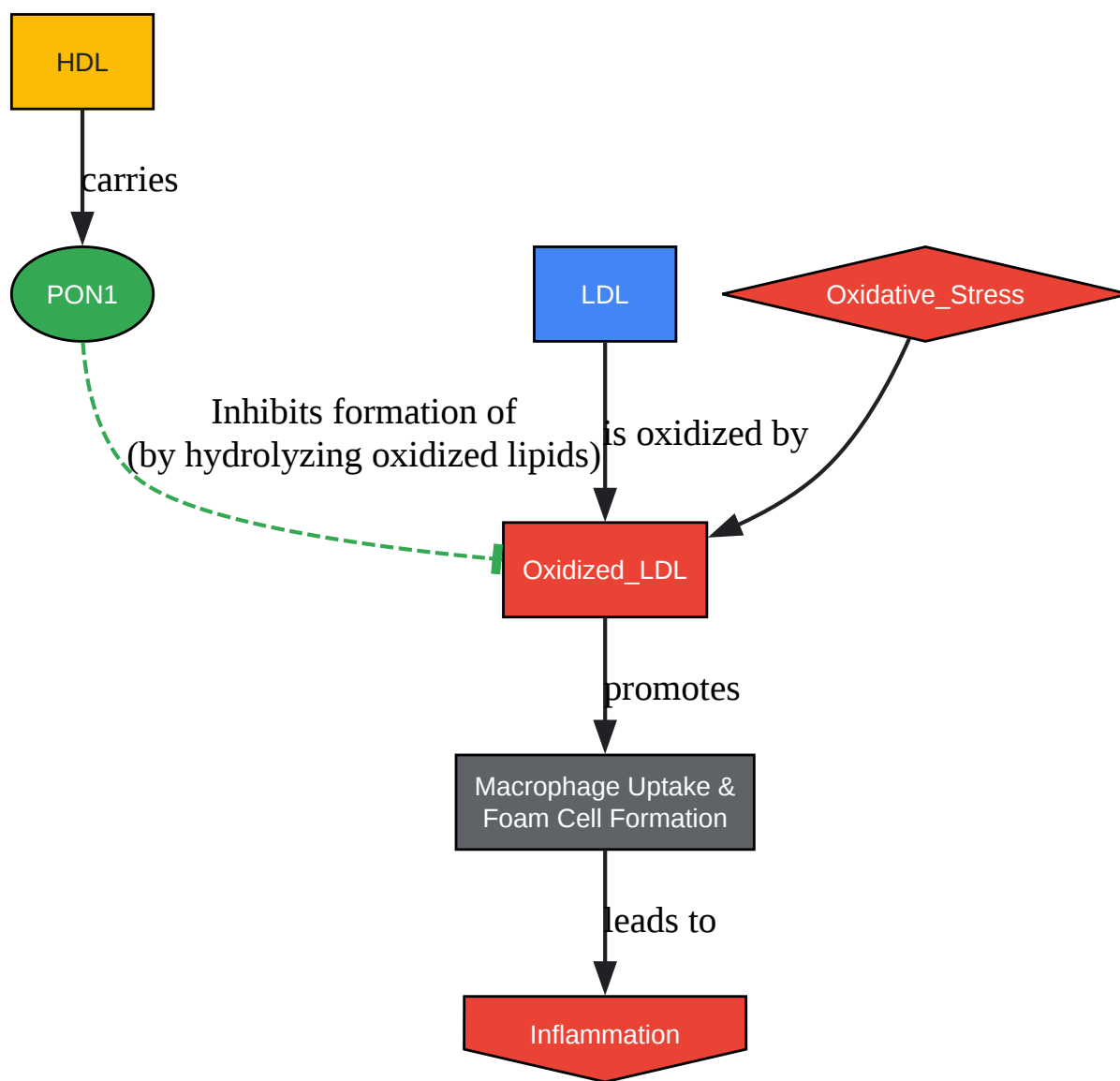
- Prepare a reaction mixture containing an assay buffer (e.g., Tris-HCl buffer with CaCl_2 , as PON1 is calcium-dependent) and the substrate, phenylacetate.
- Add the serum or HDL sample to the reaction mixture to initiate the enzymatic reaction.
- The arylesterase activity of PON1 hydrolyzes phenylacetate to phenol.
- Monitor the increase in absorbance at a specific wavelength (e.g., 270 nm) due to the formation of phenol over time using a spectrophotometer.

3. Calculation of Activity:

- Calculate the rate of the reaction (change in absorbance per minute).
- Use the molar extinction coefficient of phenol to convert the rate of change in absorbance to enzymatic activity, typically expressed as U/mL (where 1 U is the amount of enzyme that hydrolyzes 1 μmol of substrate per minute).

D. Logical Relationship Visualization

The following diagram illustrates the logical relationship between HDL, PON1, LDL oxidation, and inflammation.



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Logical relationship of HDL's antioxidant function.

V. Role of Sphingosine-1-Phosphate (S1P) in HDL's Anti-inflammatory Action

Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that is predominantly carried by HDL in the plasma, specifically bound to apolipoprotein M (ApoM).^[17] HDL-associated S1P plays a crucial role in mediating many of HDL's anti-inflammatory and vasoprotective effects, particularly on endothelial cells.

A. Molecular Mechanisms

HDL-bound S1P exerts its effects by activating a family of G protein-coupled receptors, the S1P receptors (S1P1-5). Endothelial cells primarily express S1P1, S1P2, and S1P3. The activation of these receptors by HDL-S1P triggers various intracellular signaling cascades:

- **Endothelial Nitric Oxide Synthase (eNOS) Activation:** Binding of HDL-S1P to S1P1 on endothelial cells leads to the activation of the PI3K/Akt pathway, which in turn phosphorylates and activates eNOS.^[18] The resulting production of nitric oxide (NO) has potent anti-inflammatory effects, including the inhibition of leukocyte adhesion and platelet aggregation.
- **Inhibition of Inflammatory Cytokine Signaling:** Activation of S1P receptors can counteract the pro-inflammatory signaling induced by cytokines like TNF- α . This can occur through the inhibition of pathways such as the NF- κ B pathway, as previously described.
- **Endothelial Barrier Enhancement:** HDL-S1P signaling via S1P1 is critical for maintaining endothelial barrier integrity.^[18] A healthy endothelial barrier prevents the leakage of plasma components and the infiltration of inflammatory cells into the subendothelial space.

B. Quantitative Data on S1P Levels in Health and Disease

The levels of S1P in plasma and associated with HDL can be altered in disease states, which may contribute to HDL dysfunction.

Group	Plasma S1P (pmol/mL)	HDL-bound S1P (pmol/mg HDL-C)	Non-HDL-bound S1P (pmol/mL)	Reference
Controls	350	523	10	[19]
Stable CAD	305	465	84	[19]
Myocardial Infarction	-	-	81	[19]

CAD: Coronary Artery Disease

C. Experimental Protocol: Assessing HDL-S1P Signaling (eNOS Phosphorylation)

This protocol describes a method to measure the activation of eNOS in endothelial cells in response to HDL, which is a key downstream effect of S1P signaling.

1. Endothelial Cell Culture:

- Culture HUVECs or other endothelial cells in appropriate medium until they reach near confluence.
- Serum-starve the cells for a few hours prior to the experiment to reduce basal signaling activity.

2. HDL Treatment:

- Treat the cells with HDL (at a known concentration) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Include appropriate controls, such as vehicle control and a positive control (e.g., vascular endothelial growth factor - VEGF).

3. Cell Lysis:

- After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

4. Western Blotting:

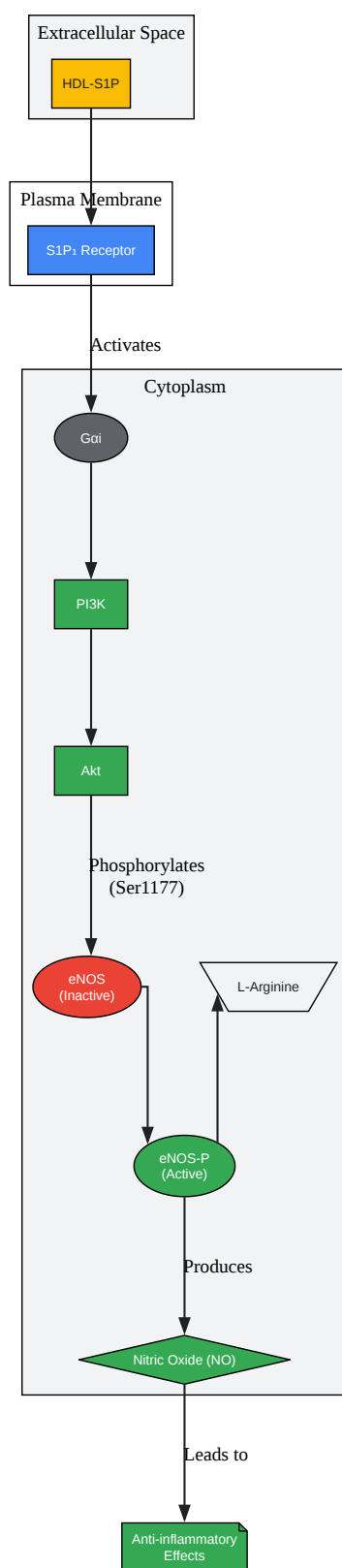
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
- Incubate the membrane with a primary antibody specific for phosphorylated eNOS (at Ser1177).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for total eNOS to ensure equal protein loading.

5. Data Analysis:

- Quantify the band intensities using densitometry software.
- Express the results as the ratio of phosphorylated eNOS to total eNOS.

D. Signaling Pathway Visualization

The following diagram illustrates the HDL-S1P signaling pathway leading to eNOS activation in endothelial cells.



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HDL-S1P signaling leading to eNOS activation.

VI. Conclusion and Future Directions

High-Density Lipoprotein possesses a robust and diverse array of anti-inflammatory properties that are critical to its atheroprotective functions. This guide has detailed the key mechanisms through which HDL suppresses inflammation, including the inhibition of endothelial adhesion molecule expression, modulation of macrophage cytokine production, direct effects on monocyte function, antioxidant activities primarily through PON1, and the vasoprotective signaling of HDL-associated S1P. The quantitative data presented underscore the significant impact of HDL on these inflammatory pathways, and the detailed experimental protocols provide a framework for the continued investigation of these functions.

The intricate signaling pathways, visualized through diagrams, highlight the complexity of HDL's interactions with various cell types. The inhibition of the NF- κ B pathway, the induction of the transcriptional repressor ATF3, and the activation of the eNOS pathway are central to HDL's anti-inflammatory capacity.

Despite the extensive research in this field, several key questions and future research directions remain:

- **HDL Heterogeneity:** HDL particles are highly heterogeneous in their composition and function. Further research is needed to fully characterize which specific HDL subpopulations are most potent in their anti-inflammatory effects and to identify the key molecular components responsible.
- **"Dysfunctional" HDL:** In chronic inflammatory states and certain metabolic diseases, HDL can become "dysfunctional," losing its anti-inflammatory and atheroprotective properties. Understanding the molecular modifications that lead to HDL dysfunction is crucial for developing therapies to restore its beneficial effects.
- **Therapeutic Potential:** The development of therapies that go beyond simply raising HDL cholesterol levels to specifically enhance the anti-inflammatory function of HDL is a promising avenue for the treatment of cardiovascular and other inflammatory diseases. This could include the development of ApoA-I mimetics, PON1 activators, or strategies to increase the S1P content of HDL.

- **Clinical Utility of Functional Assays:** The clinical assessment of cardiovascular risk may be improved by moving beyond static HDL cholesterol measurements to functional assays that quantify the anti-inflammatory and cholesterol efflux capacities of an individual's HDL. Further validation and simplification of these assays are needed for their widespread clinical implementation.

In conclusion, the anti-inflammatory properties of HDL are a cornerstone of its role in maintaining vascular health. A deeper understanding of these mechanisms at a technical level will be instrumental in the development of novel therapeutic strategies to combat inflammatory diseases.

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